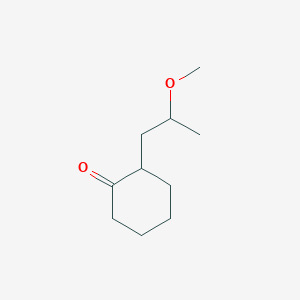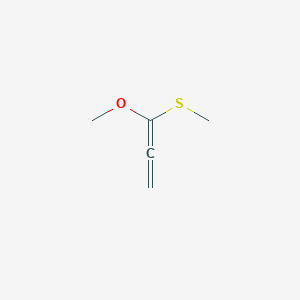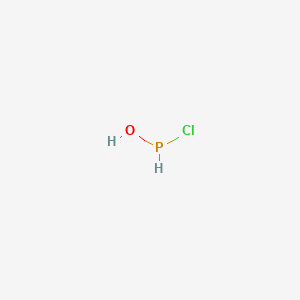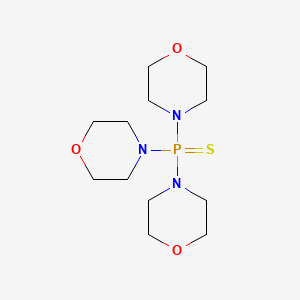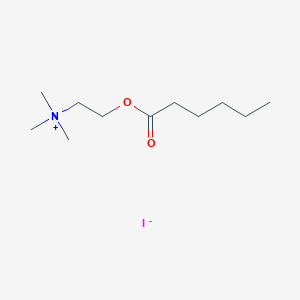
Choline, iodide, hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline, iodide, hexanoate is a chemical compound with the molecular formula C₁₁H₂₄INO₂. It is an ionic liquid, which means it is composed of ions and exists in a liquid state at room temperature. Ionic liquids like this compound have gained significant attention due to their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Choline, iodide, hexanoate can be synthesized by neutralizing choline hydroxide with hexanoic acid. The reaction is typically carried out in a round-bottom flask with distilled water as the solvent. The mixture is stirred continuously at room temperature for about 12 hours to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional purification steps such as filtration and crystallization to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Choline, iodide, hexanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The iodide ion in the compound can be substituted with other halides or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts
Major Products Formed
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Different halide salts and substituted ionic liquids
Applications De Recherche Scientifique
Choline, iodide, hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Employed in DNA extraction and stabilization processes.
Medicine: Investigated for its potential in drug delivery systems, particularly for transdermal applications.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of choline, iodide, hexanoate involves its ability to interact with biological membranes and proteins. The compound can enhance the permeability of cell membranes, facilitating the transport of drugs and other molecules. It also stabilizes DNA and proteins through electrostatic and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Choline chloride
- Choline bicarbonate
- Choline geranate
Comparison
Choline, iodide, hexanoate is unique due to its specific ionic composition, which imparts distinct properties such as higher thermal stability and enhanced solubility for certain substances. Compared to choline chloride and choline bicarbonate, it offers better performance in specific applications like DNA stabilization and transdermal drug delivery .
Propriétés
Numéro CAS |
18885-38-6 |
|---|---|
Formule moléculaire |
C11H24INO2 |
Poids moléculaire |
329.22 g/mol |
Nom IUPAC |
2-hexanoyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C11H24NO2.HI/c1-5-6-7-8-11(13)14-10-9-12(2,3)4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OAZLRSAVKWVLIQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC(=O)OCC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


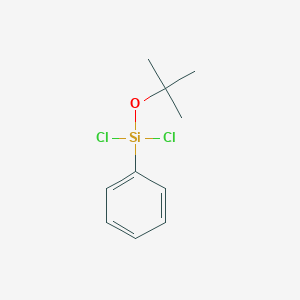
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
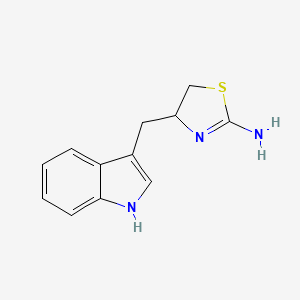


![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
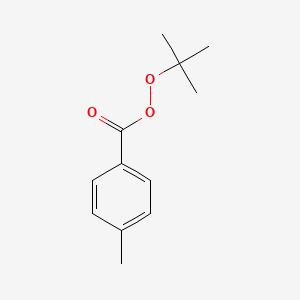
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
